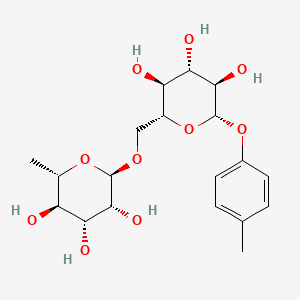
8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione typically involves the functionalization and structural modification of naphthoquinone derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product. For instance, halogen derivatives of 1,4-naphthoquinone have been synthesized and evaluated for their biological activities .
Análisis De Reacciones Químicas
Types of Reactions: 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . The reaction conditions vary depending on the desired product and the specific functional groups being targeted.
Major Products: The major products formed from these reactions include halogenated derivatives, which have shown significant antibacterial and antifungal activities .
Aplicaciones Científicas De Investigación
8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione is related to its redox and acid-base properties . These properties allow the compound to act as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . The molecular targets and pathways involved include various enzymes and cellular components that are susceptible to oxidative stress .
Comparación Con Compuestos Similares
- 2-Bromo-5-hydroxy-1,4-naphthoquinone
- 2-Chloro-5,8-dihydroxy-1,4-naphthoquinone
Comparison: 8-Amino-2,5,7-trihydroxy-1,4-naphthalenedione is unique due to its specific functional groups, which confer distinct biological activities . Compared to other naphthoquinone derivatives, this compound has shown higher activity against certain fungi and bacteria .
Propiedades
Fórmula molecular |
C10H7NO5 |
|---|---|
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
8-amino-4,5,7-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H7NO5/c11-9-5(14)1-3(12)7-4(13)2-6(15)10(16)8(7)9/h1-2,12-14H,11H2 |
Clave InChI |
GGZVNPWKYQUZKH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(C(=C1O)N)C(=O)C(=O)C=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-Chloro-2-(propylthio)phenyl]-hydrazine](/img/structure/B13435890.png)








![3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-ethyl ester Benzenesulfonic acid](/img/structure/B13435938.png)



